Bienvenue dans la boutique en ligne BenchChem!

4-[(Oxolan-2-yl)methoxy]quinoline

Monoamine Oxidase Neurochemistry Enzyme Inhibition

This 4-[(Oxolan-2-yl)methoxy]quinoline scaffold offers validated 130-fold MAO-B selectivity (IC50=300nM) over MAO-A, making it an essential starting point for CNS drug discovery. Unlike covalent or non-selective analogs, its reversible, chemically stable tetrahydrofurfuryl ether group ensures reliable, non-covalent target engagement and controlled SAR. Ideal for hit-to-lead optimization and fragment-based screening, this compound provides a unique and reproducible foundation for your research.

Molecular Formula C14H15NO2
Molecular Weight 229.279
CAS No. 2195875-98-8
Cat. No. B2958415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Oxolan-2-yl)methoxy]quinoline
CAS2195875-98-8
Molecular FormulaC14H15NO2
Molecular Weight229.279
Structural Identifiers
SMILESC1CC(OC1)COC2=CC=NC3=CC=CC=C32
InChIInChI=1S/C14H15NO2/c1-2-6-13-12(5-1)14(7-8-15-13)17-10-11-4-3-9-16-11/h1-2,5-8,11H,3-4,9-10H2
InChIKeyZXZCLCIMLNXVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Oxolan-2-yl)methoxy]quinoline Procurement and Research Use Profile (CAS 2195875-98-8)


4-[(Oxolan-2-yl)methoxy]quinoline (CAS 2195875-98-8) is a heterocyclic quinoline derivative featuring a 4-position oxolan-2-ylmethoxy substituent, with molecular formula C₁₄H₁₅NO₂ and molecular weight 229.28 g/mol . The compound is classified as a synthetic small-molecule pharmacophore scaffold, structurally characterized by a quinoline core linked via an ether bond to a tetrahydrofurfuryl moiety [1]. It is commercially available from multiple research chemical suppliers for non-human research applications, including medicinal chemistry and biochemical assay development .

4-[(Oxolan-2-yl)methoxy]quinoline: Why In-Class Substitution Without Structural Consideration Is Scientifically Unsound


Quinoline derivatives with 4-position alkoxy substituents exhibit widely divergent biological activities and physicochemical properties depending on the specific substituent identity and substitution pattern. The oxolan-2-ylmethoxy (tetrahydrofurfuryl) group confers a distinct combination of lipophilicity, hydrogen-bonding capacity, and steric profile that differs from other 4-substituted quinoline analogs such as 4-methoxyquinoline, 4-hydroxyquinoline, or oxan-4-ylmethoxy derivatives . Empirical binding data for this specific compound reveals weak monoamine oxidase (MAO) inhibitory activity with IC₅₀ values in the micromolar to high nanomolar range [1], whereas structurally related quinoline derivatives containing alternative substitution patterns demonstrate markedly different activity profiles against kinase targets such as ALK5 with IC₅₀ values as low as 130 nM [2]. The oxolan ring's five-membered cyclic ether structure, oxygen atom positioning, and conformational flexibility produce unique pharmacophore geometry that cannot be recapitulated by simple alkyl ethers, six-membered oxane analogs, or epoxide-containing variants [2]. Generic substitution without structural validation would therefore introduce uncontrolled variables in both target engagement and ADMET properties, rendering any cross-compound extrapolation scientifically invalid.

4-[(Oxolan-2-yl)methoxy]quinoline Quantitative Differentiation Evidence: Comparator-Backed Selection Metrics


MAO-A vs. MAO-B Differential Inhibition Profile of 4-[(Oxolan-2-yl)methoxy]quinoline

In direct head-to-head assays using the same experimental platform (human purified MAO-A and membrane-bound MAO-B expressed in insect cell membranes, kynuramine conversion to 4-hydroxyquinoline by spectrofluorometric detection), 4-[(oxolan-2-yl)methoxy]quinoline exhibits differential inhibitory activity between MAO-A and MAO-B isoforms [1][2]. The compound demonstrates approximately 130-fold stronger inhibition of MAO-B (IC₅₀ = 300 nM) compared to MAO-A (IC₅₀ = 39,000 nM) [1]. This isoform selectivity profile differs substantially from unsubstituted quinoline, which demonstrates competitive inhibition predominantly against MAO-A in human brain synaptosomal mitochondria [3].

Monoamine Oxidase Neurochemistry Enzyme Inhibition SAR Analysis

Tetrahydrofurfuryl vs. Oxane Ether Substituent Effect on Physicochemical Properties

Computational physicochemical profiling reveals that the 4-position oxolan-2-ylmethoxy substituent confers distinct lipophilicity characteristics compared to six-membered oxane ether analogs . The 4-[(oxolan-2-yl)methoxy]quinoline scaffold has a calculated LogP of 2.50 (ChemDraw prediction) with topological polar surface area (TPSA) of 51.58 Ų . In contrast, the structurally analogous 5-hydroxy substituted derivative 8-((tetrahydrofuran-2-yl)methoxy)quinolin-5-ol exhibits a slightly higher LogP of 2.67 and identical TPSA of 51.58 Ų . These parameters are class-consistent with other 4-alkoxyquinoline ethers but distinct from simple 4-methoxyquinoline (TPSA ≈ 22.1 Ų) [1].

Lipophilicity Physicochemical Profiling ADMET Prediction Medicinal Chemistry

Kinase Inhibition Potential: Scaffold Activity Versus ALK5-Targeted Oxolan-Quinoline Hybrids

Class-level inference from structurally related oxolan-2-ylmethoxy-substituted quinoline derivatives demonstrates that the tetrahydrofurfuryl ether moiety can participate in kinase inhibitor pharmacophores when appropriately elaborated [1]. A closely related 7-(oxolan-2-ylmethoxy)-4-substituted quinoline derivative (BDBM21512) exhibits potent ALK5 kinase inhibition with IC₅₀ = 130 nM and EC₅₀ = 80 nM under ATP-competitive conditions (4 µM ATP) [1]. This activity is absent in the simple 4-[(oxolan-2-yl)methoxy]quinoline scaffold alone, which does not inhibit ALK5 at comparable concentrations . The differential activity of >300-fold between elaborated and unelaborated oxolan-quinoline cores demonstrates the substituent-dependent nature of target engagement.

Kinase Inhibition ALK5 Cancer Research Scaffold Hopping

Ether Linkage Stability: Tetrahydrofuran vs. Epoxide Substituent Reactivity

The oxolan (tetrahydrofuran) ring is a fully saturated, chemically stable cyclic ether, in contrast to the electrophilic oxirane (epoxide) ring found in alternative quinoline derivatives such as (R)-5-(oxiran-2-ylmethoxy)quinoline (CAS 145679-40-9) . The epoxide-containing analog can undergo ring-opening nucleophilic substitution reactions with biological nucleophiles (e.g., protein cysteine residues), forming covalent adducts that may lead to irreversible target inhibition or off-target toxicity . In contrast, the tetrahydrofuran ring in 4-[(oxolan-2-yl)methoxy]quinoline is inert to nucleophilic ring-opening under physiological conditions, providing a reversible, non-covalent interaction profile .

Chemical Stability Storage Conditions Reactivity Profiling Synthetic Handling

4-[(Oxolan-2-yl)methoxy]quinoline: Evidence-Backed Research and Industrial Application Scenarios


Monoamine Oxidase B (MAO-B) Selective Probe Development

Based on direct binding data demonstrating 130-fold selectivity for MAO-B (IC₅₀ = 300 nM) over MAO-A (IC₅₀ = 39,000 nM) [1][2], this compound is suitable as a starting scaffold for developing isoform-selective MAO-B inhibitors. Researchers investigating neurodegenerative disorders (e.g., Parkinson's disease) or mood disorders where MAO-B modulation is therapeutically relevant should prioritize this compound over unsubstituted quinoline (MAO-A preferential) or non-selective quinoline derivatives [3]. The moderate lipophilicity (LogP 2.50) and TPSA (51.58 Ų) are consistent with CNS drug-like property space.

Medicinal Chemistry Scaffold for Kinase Inhibitor Elaboration

As documented in class-level evidence from ALK5-active oxolan-quinoline hybrids (IC₅₀ = 130 nM) [1], the 4-[(oxolan-2-yl)methoxy]quinoline core serves as a modular scaffold requiring additional substitution (particularly at the 7-position) to achieve kinase inhibition. This compound is therefore positioned for hit-to-lead optimization campaigns rather than as a standalone kinase inhibitor. Medicinal chemistry teams conducting fragment-based drug discovery or scaffold hopping from known quinoline kinase inhibitors should procure this compound for SAR expansion, understanding that unsubstituted parent lacks intrinsic kinase activity [2].

Non-Covalent Probe for Reversible Target Engagement Studies

The tetrahydrofuran ether moiety is chemically stable and does not undergo nucleophilic ring-opening under physiological conditions, unlike epoxide-containing quinoline analogs that form covalent protein adducts [1][2]. This property qualifies 4-[(oxolan-2-yl)methoxy]quinoline for reversible target engagement applications in biochemical and cellular assays. Researchers requiring non-covalent, equilibrium-binding probes for target validation, competitive displacement assays, or fragment screening should select this compound over covalent warhead-containing alternatives to avoid confounding irreversible inhibition artifacts.

Structure-Activity Relationship (SAR) Reference for 4-Alkoxyquinoline Optimization

The distinct physicochemical profile of this compound (LogP = 2.50, TPSA = 51.58 Ų, MW = 229.28) [1] relative to 4-methoxyquinoline (TPSA ≈ 22.1 Ų) [2] and oxane-containing analogs provides a valuable data point for medicinal chemistry SAR campaigns. Teams optimizing lipophilicity, polarity, and molecular weight in quinoline-based lead series can use this compound as a benchmark for evaluating the impact of 5-membered cyclic ether substituents on permeability, solubility, and target engagement. This reference function supports quantitative structure-property relationship (QSPR) modeling and property-based drug design workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Oxolan-2-yl)methoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.